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molecular formula C6H8N4O4 B1414556 N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide CAS No. 1290181-44-0

N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide

Cat. No. B1414556
M. Wt: 200.15 g/mol
InChI Key: QGZMKFNUAXZWLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889711B2

Procedure details

To 20.4 g (130.31 mmol) of 5-nitro-1H-pyrazole-3-carboxylic acid in suspension in 530 ml of 1,2-dichloroethane, are respectively added 28.36 ml (390.93 mmol) of thionyl chloride and 4 ml of dimethylformamide. The suspension is stirred under reflux for 8 h. The reaction mixture is then cooled to room temperature and the precipitate is filtered. The precipitate is re-suspended in 330 ml of dichloromethane after which are successively added 15.25 g (156.37 mmol) of N,O-dimethylhydroxylamine hydrochloride and 39.56 g (390.93 mmol) of triethylamine. The reaction mixture is stirred for 18 h at room temperature, water is added and the product is extracted several times with dichloromethane then with a dichloromethane/methanol mixture (90:10). The organic phases are combined, dried over magnesium sulfate and concentrated to yield 23.88 g of N-methoxy-N-methyl-5-nitro-1H-pyrazol-3-carboxamide in the form of a white solid.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
28.36 mL
Type
reactant
Reaction Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
15.25 g
Type
reactant
Reaction Step Three
Quantity
39.56 g
Type
reactant
Reaction Step Four
Quantity
530 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
4 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[NH:8][N:7]=[C:6]([C:9]([OH:11])=O)[CH:5]=1)([O-:3])=[O:2].S(Cl)(Cl)=O.Cl.[CH3:17][NH:18][O:19][CH3:20].C(N(CC)CC)C>ClCCCl.O.CN(C)C=O>[CH3:20][O:19][N:18]([CH3:17])[C:9]([C:6]1[CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[NH:8][N:7]=1)=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
20.4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=NN1)C(=O)O
Step Two
Name
Quantity
28.36 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
15.25 g
Type
reactant
Smiles
Cl.CNOC
Step Four
Name
Quantity
39.56 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
530 mL
Type
solvent
Smiles
ClCCCl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 h
Duration
8 h
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 18 h at room temperature
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
the product is extracted several times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CON(C(=O)C1=NNC(=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 23.88 g
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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